molecular formula C9H8BrClO B12954224 2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one

2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one

Katalognummer: B12954224
Molekulargewicht: 247.51 g/mol
InChI-Schlüssel: KTDNHNQWHSEUPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one is an organic compound with the molecular formula C9H8BrClO It is a brominated ketone derivative that features both bromine and chlorine substituents on a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one typically involves the bromination of 1-(2-chloro-3-methylphenyl)ethan-1-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Reduction: Formation of 2-bromo-1-(2-chloro-3-methylphenyl)ethanol.

    Oxidation: Formation of 2-bromo-1-(2-chloro-3-methylphenyl)acetic acid.

Wissenschaftliche Forschungsanwendungen

2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Biological Studies: Employed in studies to understand its interactions with biological molecules and potential therapeutic effects.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one involves its interaction with various molecular targets. The bromine and chlorine substituents can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The carbonyl group can form hydrogen bonds or undergo nucleophilic attack, leading to the formation of covalent adducts with biological molecules. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Bromo-1-(4-chlorophenyl)ethan-1-one
  • 2-Bromo-1-(3-chloro-4-methylphenyl)ethan-1-one
  • 2-Bromo-1-(4-methylphenyl)ethan-1-one

Uniqueness

2-Bromo-1-(2-chloro-3-methylphenyl)ethan-1-one is unique due to the specific positioning of the bromine and chlorine substituents on the phenyl ring This unique arrangement can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds

Eigenschaften

Molekularformel

C9H8BrClO

Molekulargewicht

247.51 g/mol

IUPAC-Name

2-bromo-1-(2-chloro-3-methylphenyl)ethanone

InChI

InChI=1S/C9H8BrClO/c1-6-3-2-4-7(9(6)11)8(12)5-10/h2-4H,5H2,1H3

InChI-Schlüssel

KTDNHNQWHSEUPU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=CC=C1)C(=O)CBr)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.